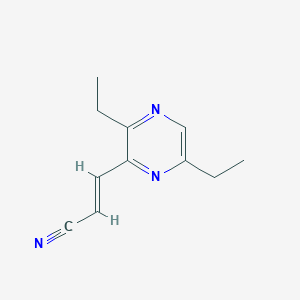
PARTIALLY HYDROGENATED ROSIN
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Partially hydrogenated rosin is a pale, thermoplastic, acidic resin derived from the partial hydrogenation of rosin. This process enhances its resistance to oxidation and discoloration, making it more stable when exposed to air and sunlight. This compound is widely used in various industrial applications due to its improved properties compared to non-hydrogenated rosin .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Partially hydrogenated rosin is produced by the catalytic hydrogenation of rosin. The process typically involves the use of catalysts such as palladium, ruthenium, or nickel supported on various substrates. The hydrogenation reaction is carried out at high temperatures (200-270°C) and high hydrogen pressures to achieve the desired level of hydrogenation .
Industrial Production Methods: In industrial settings, this compound is produced in large-scale reactors where rosin is subjected to hydrogen gas in the presence of a catalyst. The reaction conditions are carefully controlled to ensure consistent quality and properties of the final product. The hydrogenated rosin is then cooled, solidified, and processed into various forms such as pastilles or flakes for ease of handling and storage .
Análisis De Reacciones Químicas
Types of Reactions: Partially hydrogenated rosin undergoes several types of chemical reactions, including:
Hydrogenation: Further hydrogenation can convert this compound into fully hydrogenated rosin.
Esterification: Reaction with alcohols to form esters.
Oxidation: Although resistant, it can still undergo oxidation under certain conditions.
Common Reagents and Conditions:
Hydrogenation: Catalysts like palladium on carbon, ruthenium on carbon, and nickel catalysts are commonly used.
Esterification: Alcohols such as methanol or ethanol in the presence of acid catalysts.
Oxidation: Strong oxidizing agents like potassium permanganate or chromic acid.
Major Products Formed:
Hydrogenation: Fully hydrogenated rosin.
Esterification: Rosin esters.
Oxidation: Oxidized rosin derivatives.
Aplicaciones Científicas De Investigación
Partially hydrogenated rosin has a wide range of applications in scientific research and industry:
Chemistry: Used as a starting material for the synthesis of various chemical compounds and resins.
Biology: Employed in the preparation of biological adhesives and coatings.
Medicine: Utilized in the formulation of pharmaceutical excipients and drug delivery systems.
Industry: Widely used in adhesives, coatings, inks, and sealants due to its excellent adhesive properties and stability
Mecanismo De Acción
The primary mechanism by which partially hydrogenated rosin exerts its effects is through its enhanced stability and adhesive properties. The hydrogenation process reduces the number of double bonds in the rosin molecules, making them less reactive to oxidation and other environmental factors. This stability allows this compound to maintain its properties over time, making it suitable for long-term applications .
Comparación Con Compuestos Similares
Fully Hydrogenated Rosin: Has all double bonds hydrogenated, offering even greater stability but at a higher cost.
Non-Hydrogenated Rosin: More reactive and less stable compared to partially hydrogenated rosin.
Rosin Esters: Formed by esterification of rosin, used in similar applications but with different properties
Uniqueness: this compound strikes a balance between cost and performance. It offers improved stability and resistance to oxidation compared to non-hydrogenated rosin while being more cost-effective than fully hydrogenated rosin. This makes it a versatile and valuable material in various industrial applications .
Propiedades
Número CAS |
65997-06-0 |
|---|---|
Peso molecular |
0 |
Sinónimos |
Rosin,hydrogenated; rosin,partiallyhydrogenated; RESIN CH; RESIN ROSIN, HYDROGENATED; PARTIALLY HYDROGENATED ROSIN; Colophony, hydrogenated; Einecs 266-041-3; PARTIALLY HYDROGENAT |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



